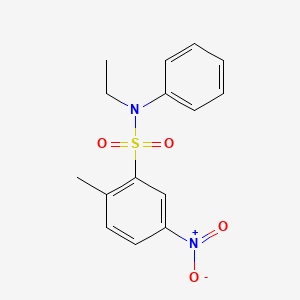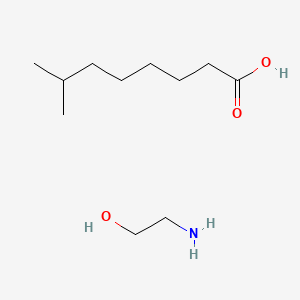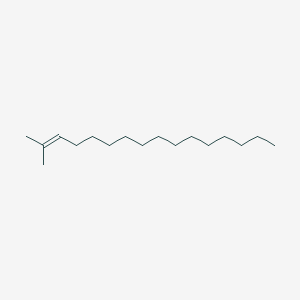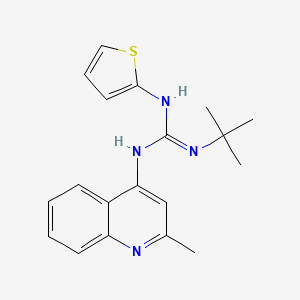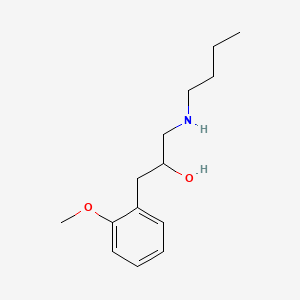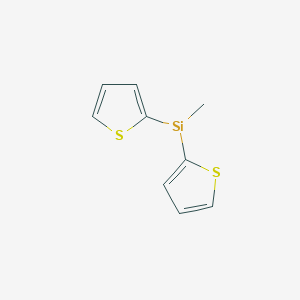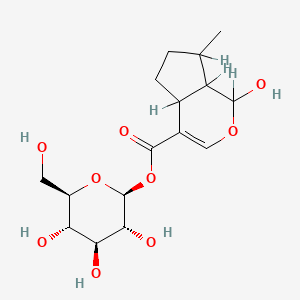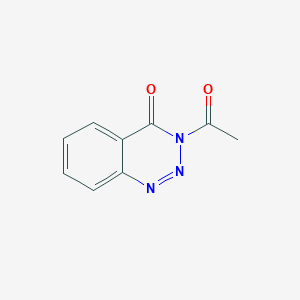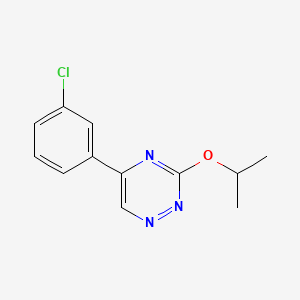
as-Triazine, 5-(m-chlorophenyl)-3-isopropoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
as-Triazine, 5-(m-chlorophenyl)-3-isopropoxy-: is a chemical compound belonging to the triazine family. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of a meta-chlorophenyl group and an isopropoxy group attached to the triazine ring. Triazines are widely studied for their diverse applications in various fields, including agriculture, medicine, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of as-Triazine, 5-(m-chlorophenyl)-3-isopropoxy- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyanuric chloride with m-chlorophenylamine and isopropanol in the presence of a base such as sodium hydroxide. The reaction is carried out at elevated temperatures to facilitate the formation of the triazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
as-Triazine, 5-(m-chlorophenyl)-3-isopropoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can produce a variety of substituted triazines.
Wissenschaftliche Forschungsanwendungen
as-Triazine, 5-(m-chlorophenyl)-3-isopropoxy- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: It finds applications in the production of polymers, dyes, and agrochemicals.
Wirkmechanismus
The mechanism of action of as-Triazine, 5-(m-chlorophenyl)-3-isopropoxy- involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or disrupt cellular processes by binding to active sites or interfering with metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- as-Triazine, 3-(benzyloxy)-5-(m-chlorophenyl)-
- 2-substituted 5-monoaryl-as-3-triazinones
Uniqueness
as-Triazine, 5-(m-chlorophenyl)-3-isopropoxy- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropoxy group enhances its solubility and reactivity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
74417-10-0 |
|---|---|
Molekularformel |
C12H12ClN3O |
Molekulargewicht |
249.69 g/mol |
IUPAC-Name |
5-(3-chlorophenyl)-3-propan-2-yloxy-1,2,4-triazine |
InChI |
InChI=1S/C12H12ClN3O/c1-8(2)17-12-15-11(7-14-16-12)9-4-3-5-10(13)6-9/h3-8H,1-2H3 |
InChI-Schlüssel |
NYKQPXACEGNVRA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=NC(=CN=N1)C2=CC(=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[Benzyl(methyl)amino]-4-methylpentan-3-one](/img/structure/B14456014.png)



